molecular formula C6H6N4O B1489611 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol CAS No. 923283-55-0

2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol

Cat. No. B1489611
CAS RN: 923283-55-0
M. Wt: 150.14 g/mol
InChI Key: NCNHKGZVJKQTMB-UHFFFAOYSA-N
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Description

“2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol” is a chemical compound with the CAS Number: 923283-55-0 . It has a molecular weight of 150.14 . The IUPAC name of this compound is 2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .


Synthesis Analysis

The synthesis of compounds related to “this compound” has been reported in the literature . For instance, the synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H6N4O/c1-10-2-4-5(9-10)6(11)8-3-7-4/h2-3H,1H3,(H,7,8,11) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the retrieved documents, compounds with similar structures have been synthesized using various reactions .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Metabolism and Pharmacokinetics of INCB018424

The study by Shilling et al. (2010) provides comprehensive details on the metabolism, excretion, and pharmacokinetics of INCB018424, a selective inhibitor of Janus tyrosine kinase1/2. The paper outlines how INCB018424 and its radioactivity are absorbed, the monophasic or biphasic decline in concentration, and the recovery of administered radioactivity through urine and feces. It highlights the predominance of the parent compound in circulation, low circulating metabolite burden, and the metabolic pathways involved, including hydroxylation on the cyclopentyl moiety and mono- and dihydroxylated metabolites. This research is crucial for understanding the systemic behavior of such compounds in the body, offering insights into their pharmacokinetic profiles and metabolism pathways, which are critical for drug development and therapeutic application [Shilling et al., 2010].

Implications in Cancer Research

Metabolic Studies of Heterocyclic Amines in Humans

The study by Ushiyama et al. (1991) and Wakabayashi et al. (1993) on the presence of carcinogenic heterocyclic amines in the urine of healthy volunteers consuming a normal diet, but not in inpatients receiving parenteral alimentation, is noteworthy. These studies contribute to understanding the exposure levels and potential risks associated with these compounds. They provide essential data on the continual exposure of humans to carcinogenic heterocyclic amines through food, highlighting the significance of these compounds in the context of cancer risk and the importance of monitoring dietary intake [Ushiyama et al., 1991][Wakabayashi et al., 1993].

Biomonitoring Albumin Adduct of Cooked Meat Carcinogen in Humans

The study by Bellamri et al. (2018) on biomonitoring an albumin adduct of the cooked meat carcinogen PhIP in humans provides valuable insights into the bioactivation of potential carcinogens in vivo. It explores the kinetics of adduct formation, indicating the impact of diet and dietary habits on the formation of these adducts. This research is crucial for understanding the bioavailability of such compounds and their potential link to dietary-associated cancers, offering a basis for future studies on the role of heterocyclic amines in human carcinogenesis [Bellamri et al., 2018].

Safety and Hazards

The safety information for “2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol” indicates that it has a GHS07 pictogram, and the signal word is "Warning" .

Future Directions

The future directions for “2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol” and similar compounds could involve further investigations into their potential as CDK2 inhibitors . This could lead to the development of new treatments for diseases such as cancer .

Biochemical Analysis

Biochemical Properties

2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is essential for cell cycle regulation, and its inhibition can lead to the suppression of tumor cell growth . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis or programmed cell death . It also affects cell signaling pathways by inhibiting the activity of CDK2, which is crucial for the phosphorylation of proteins involved in cell cycle regulation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors that control the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which stabilizes the inhibitor-enzyme complex and prevents substrate binding . This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately resulting in cell cycle arrest and apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may diminish over time as cells develop resistance mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces cell cycle arrest without causing significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetic properties and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it may interact with transporters and binding proteins that facilitate its distribution to specific tissues . The localization and accumulation of this compound within cells can influence its activity and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other proteins involved in cell cycle regulation . Additionally, this compound may be targeted to specific organelles through post-translational modifications or targeting signals . These localization mechanisms ensure that the compound exerts its effects at the appropriate cellular sites .

properties

IUPAC Name

2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-2-4-5(9-10)6(11)8-3-7-4/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNHKGZVJKQTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595025
Record name 2-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

923283-55-0
Record name 2-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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